tert-Butyl 5-bromobenzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C13H13BrO3 |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
tert-butyl 5-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13BrO3/c1-13(2,3)17-12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3 |
InChI Key |
XJQXHJHCMREDKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural similarities with other brominated heterocyclic esters, particularly isoindoline and indoline derivatives (Table 1). Key analogs include:
Key Observations:
- Core Heterocycle Differences: The benzofuran core in the target compound contrasts with isoindoline or indoline cores in analogs.
- Substituent Position : The 5-bromo substituent in the target compound vs. 7-bromo in indoline derivatives (e.g., CAS 68819-84-1) influences regioselectivity in coupling reactions. For example, 5-bromo positioning on benzofuran may favor para-substituted aryl couplings .
- Ester vs. Carbamate Groups : The tert-butyl ester in the target compound offers greater hydrolytic stability compared to carbamate derivatives (e.g., CAS 261732-38-1), which may undergo degradation under acidic/basic conditions .
Reactivity in Cross-Coupling Reactions
The target compound exhibits exceptional reactivity in Suzuki-Miyaura couplings under microwave irradiation, achieving TON > 10,000 and TOF > 1,000 h⁻¹ with a 2-quinolinealdoxime-Pd(II) catalyst . In contrast, isoindoline and indoline analogs (e.g., CAS 893566-75-1, 68819-84-1) lack reported catalytic data, suggesting their slower reactivity or niche applications (e.g., peptide modifications or kinase inhibitors) .
Preparation Methods
Direct Bromination of Benzofuran Derivatives
Direct electrophilic bromination represents the most straightforward route to introduce bromine at the 5-position of benzofuran systems. Source identifies this method as a primary pathway, utilizing brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in halogenated solvents. For tert-butyl 5-bromobenzofuran-2-carboxylate, bromination typically occurs after constructing the benzofuran core but prior to esterification to prevent side reactions at the carboxylate group.
A modified procedure from demonstrates bromination of ethyl benzofuran-2-carboxylate using bromine in carbon tetrachloride, achieving 78% yield for the ethyl ester analog. Adaptation for the tert-butyl variant requires substituting the ethyl ester precursor with tert-butyl benzofuran-2-carboxylate. Kinetic studies indicate optimal bromination at 0–5°C over 4 hours, minimizing di-bromination byproducts. Regioselectivity at the 5-position arises from the electron-donating effects of the 2-carboxylate group, which directs electrophilic attack to the para position relative to the oxygen atom.
Ring-Closing Bromination via Cyclocondensation
Alternative approaches construct the brominated benzofuran ring de novo. Source details cyclocondensation of 2-hydroxy-5-bromobenzaldehyde with bromomalonic acid in dimethylformamide (DMF), forming the benzofuran core with inherent bromination. This one-pot method eliminates separate bromination steps, reducing purification complexity. The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization, yielding ethyl 5-bromobenzofuran-2-carboxylate in 85% yield after crystallization.
For tert-butyl derivatives, substituting bromomalonic acid with tert-butyl bromoacetate introduces the ester group during cyclization. Source validates this strategy, demonstrating that tert-butyl esters remain stable under cyclocondensation conditions (refluxing DMF, 92–94°C). However, steric hindrance from the tert-butyl group reduces reaction rates, necessitating extended reaction times (6–8 hours) compared to ethyl analogs.
Esterification Techniques for tert-Butyl Group Introduction
Acid-Catalyzed Fischer Esterification
Classical Fischer esterification enables post-synthetic installation of the tert-butyl group. Benzofuran-2-carboxylic acid intermediates undergo reflux with excess tert-butanol in the presence of sulfuric acid. Source notes that this method provides moderate yields (60–70%) due to equilibrium limitations, but achieves high purity through simple aqueous workup. Microwave-assisted variants reduce reaction times from 24 hours to 45 minutes while maintaining yields.
Schotten-Baumann Acylation
For acid-sensitive substrates, Schotten-Baumann conditions offer milder esterification. Reacting benzofuran-2-carbonyl chloride with tert-butanol in a biphasic system (water/dichloromethane) with sodium hydroxide as base achieves 82% yield in source. This method proves particularly effective when bromination precedes esterification, as the electron-withdrawing bromine atom stabilizes the acyl chloride intermediate against hydrolysis.
Transition Metal-Mediated Coupling Reactions
Suzuki-Miyaura Cross-Coupling for Functionalization
Post-synthetic modification via Suzuki-Miyaura coupling expands the utility of this compound. Source employs palladium catalysts (PdCl₂(dppf)) with arylboronic acids to introduce substituents at the 5-position. For example, coupling with 4-methoxyphenylboronic acid yields tert-butyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate in 89% yield. This method preserves the tert-butyl ester, demonstrating its stability under cross-coupling conditions.
Directed C-H Arylation for Core Modification
Source introduces a novel approach using 8-aminoquinoline-directed C–H arylation to functionalize the benzofuran core prior to bromination. This method installs aryl groups at the 3-position, creating diversely substituted intermediates. Subsequent bromination at the 5-position and esterification yields complex tert-butyl derivatives inaccessible via traditional routes.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Systems
Source highlights industrial adoption of continuous flow reactors for large-scale production. A representative process combines bromination and esterification in a tandem flow system:
- Benzofuran-2-carboxylic acid and tert-butanol enter a heated tube reactor (120°C) with H₂SO₄ catalyst
- The esterified product flows into a bromination module with Br₂/CCl₄ at 5°C
- In-line quenching with Na₂S₂O₃ removes excess bromine
This system achieves 94% conversion with 99% purity, surpassing batch reactor yields by 18%.
Crystallization and Purification Protocols
Final purification leverages the compound’s limited solubility in n-hexane. Source details a gradient crystallization process:
- Dissolve crude product in minimal dichloromethane
- Add n-hexane incrementally until cloud point
- Cool to -20°C for 12 hours
This method recovers 92% of product with ≤0.5% impurities, meeting pharmaceutical-grade standards.
Comparative Analysis of Synthetic Methodologies
Yield and Purity Across Methods
| Method | Bromination Agent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Bromination | Br₂ | None | 78 | 95 |
| Cyclocondensation | NBS | K₂CO₃ | 85 | 97 |
| Flow Reactor | Br₂ | H₂SO₄ | 94 | 99 |
| Suzuki Coupling | - | PdCl₂(dppf) | 89 | 98 |
Cost and Scalability Considerations
- Direct Bromination : Low reagent costs ($0.32/g) but requires multiple purification steps
- Flow Reactors : High capital investment ($500k) but 40% reduction in production costs at >100 kg scale
- C-H Arylation : Specialized ligands increase costs ($12/g) but enable valuable structural diversity
Q & A
Q. Q1. What are the common synthetic routes for tert-Butyl 5-bromobenzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?
A1. The synthesis typically involves multi-step organic reactions, including bromination of benzofuran precursors followed by esterification. Key factors include:
- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to avoid side reactions like oxidation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while toluene is preferred for Suzuki cross-coupling steps .
- Catalytic systems : Pd(II)-complexes (e.g., 2-quinolinealdoxime-Pd(II)) enable efficient Suzuki-Miyaura coupling with arylboronic acids, achieving yields >90% under microwave irradiation .
Analytical validation : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane), (δ 7.8–8.1 ppm for aromatic protons), and HRMS confirm structure and purity .
Q. Q2. How is this compound characterized structurally and functionally in academic research?
A2. Advanced spectroscopic and computational methods are employed:
- X-ray crystallography : Resolves crystal packing and steric effects of the tert-butyl group, critical for understanding steric hindrance in reactions .
- Dynamic NMR : Detects conformational flexibility (e.g., axial vs. equatorial tert-butyl orientation) in solution, validated by DFT calculations with explicit solvent models .
- Mass spectrometry : Fragmentation patterns (e.g., m/z 269.09 [M+H]) correlate with molecular stability under ionization .
Advanced Research Questions
Q. Q3. What methodological strategies optimize the catalytic efficiency of this compound in cross-coupling reactions?
A3. Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 23 min for Suzuki coupling) and improves regioselectivity .
- Base and solvent optimization : CsCO in toluene maximizes Pd(II)-catalyst turnover (TON >10,000, TOF >400 h) by stabilizing reactive intermediates .
- Substrate scope : Arylboronic acids with electron-withdrawing groups (e.g., 4-Cl, 4-CF) enhance coupling yields (>95%) compared to electron-donating substituents .
Q. Q4. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
A4. The compound acts as a competitive inhibitor of CYP1A2 and CYP2C19:
- Mechanism : Bromine at the 5-position enhances hydrophobic interactions with enzyme active sites, confirmed by molecular docking .
- Inhibition kinetics : IC values of 2.1 µM (CYP1A2) and 3.5 µM (CYP2C19) suggest high potency, necessitating caution in co-administering with drugs metabolized by these isoforms (e.g., clozapine, omeprazole) .
- Experimental validation : Liver microsome assays with LC-MS/MS quantify metabolite suppression (e.g., 70% reduction in omeprazole 5-hydroxylation) .
Q. Q5. What computational tools are used to predict the reactivity and stability of this compound derivatives?
A5. Advanced modeling approaches include:
- DFT calculations : Assess electronic effects of substituents (e.g., bromine increases electrophilicity at C5, favoring nucleophilic attack) .
- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes, predicting logP values (~3.2) for pharmacokinetic profiling .
- Docking simulations (AutoDock Vina) : Identify binding poses with therapeutic targets (e.g., MMP-13 for anti-cancer applications) .
Q. Q6. How do structural modifications of this compound influence its biological activity and synthetic utility?
A6. Systematic SAR studies reveal:
- Bromine replacement : Substitution with iodine or trifluoromethyl groups alters inhibitory potency (e.g., 5-CF increases CYP2C19 inhibition by 1.5-fold) .
- Ester group variation : Methyl or ethyl esters enhance hydrolytic stability, while tert-butyl esters improve steric shielding in pro-drug designs .
- Benzofuran ring expansion : Adding fused rings (e.g., benzo[7]annulene) modulates π-π stacking in material science applications .
Contradictions and Open Questions
- Catalyst efficiency : While Pd(II)-complexes achieve high TON/TOF in Suzuki coupling, competing Heck or Sonogashira side reactions under similar conditions require further optimization .
- CYP isoform selectivity : Conflicting data exist on whether inhibition extends to CYP3A4, necessitating isoform-specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
